An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Cucurbitacin L
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Cucurbitacin L
This guide provides a comprehensive technical overview of the chemical structure and molecular weight of Cucurbitacin L, a naturally occurring triterpenoid of significant interest to researchers in pharmacology and drug development.
Introduction to Cucurbitacin L
Cucurbitacin L is a member of the cucurbitacin family, a class of highly oxygenated tetracyclic triterpenoids.[1][2][3] These compounds are well-known for their bitter taste and are primarily found in plants of the Cucurbitaceae family, such as pumpkins and gourds.[3] Cucurbitacins, including Cucurbitacin L, function as a natural defense mechanism against herbivores.[3] From a scientific perspective, they have garnered considerable attention for their diverse biological activities and potential therapeutic applications.
Cucurbitacin L, also known as 23,24-dihydrocucurbitacin I, is a specific analogue within this family.[1][3] Its unique structural features are pivotal to its bioactivity and are a key focus of ongoing research.
Elucidation of the Chemical Structure
The foundational framework of all cucurbitacins is the cucurbitane skeleton, which is a triterpene hydrocarbon.[4][5] The systematic IUPAC name for this core structure is 19-(10→9β)-abeo-5α-lanostane.[4][5] The diverse range of cucurbitacins arises from various modifications to this basic structure, including the introduction of oxygen-containing functional groups and double bonds.[4]
The specific chemical structure of Cucurbitacin L is characterized by a tetracyclic core with a distinctive side chain. Its systematic IUPAC name is (8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione.[6][7] This complex nomenclature precisely describes the stereochemistry and functional groups of the molecule.
A key feature that distinguishes cucurbitacins from many other tetracyclic triterpenes is their high degree of unsaturation and the presence of multiple keto and hydroxyl functional groups.[1][4]
Caption: Core structural elements of Cucurbitacin L.
Physicochemical Properties and Molecular Weight
The precise molecular characteristics of a compound are critical for its identification, characterization, and application in drug development. The molecular formula for Cucurbitacin L is C30H44O7.[6][7]
Based on this formula, the calculated molecular weight of Cucurbitacin L is 516.7 g/mol .[6][7] This value is fundamental for a variety of experimental procedures, including quantitative analysis and the preparation of solutions with specific molar concentrations. The monoisotopic mass is 516.30870374 Da.[6]
The following table summarizes the key chemical identifiers and properties of Cucurbitacin L:
| Property | Value | Source |
| Molecular Formula | C30H44O7 | PubChem[6], EvitaChem[7] |
| Molecular Weight | 516.7 g/mol | PubChem[6], EvitaChem[7] |
| IUPAC Name | (8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | PubChem[6], EvitaChem[7] |
| CAS Number | 1110-02-7 | PubChem[6], EvitaChem[7] |
| InChI Key | PIGAXYFCLPQWOD-ILFSFOJUSA-N | PubChem[6], EvitaChem[7] |
| SMILES | C[C@@]12C[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)(C(=O)CCC(C)(C)O)O">C@HO | PubChem[6] |
Experimental Methodologies for Structural and Molecular Weight Determination
The elucidation of the chemical structure and the precise determination of the molecular weight of natural products like Cucurbitacin L rely on a combination of sophisticated analytical techniques.
Workflow for Characterization
Caption: A typical workflow for the characterization of natural products.
Detailed Protocols:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining the accurate mass of a molecule.
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Sample Preparation: A purified sample of Cucurbitacin L is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the determination of the monoisotopic mass and the confirmation of the elemental composition (C30H44O7).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the detailed connectivity and stereochemistry of a molecule.
-
1D NMR (¹H and ¹³C):
-
Proton (¹H) NMR provides information about the number and types of hydrogen atoms and their neighboring environments.
-
Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent hydrogen atoms.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
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The combination of these techniques provides a self-validating system for the unambiguous determination of the chemical structure and molecular weight of Cucurbitacin L.
Conclusion
A thorough understanding of the chemical structure and molecular weight of Cucurbitacin L is fundamental for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The detailed structural information, including its tetracyclic core and specific functional groups, provides the basis for understanding its biological activity and for the potential design of novel therapeutic agents. The analytical methodologies outlined in this guide represent the standard for the rigorous characterization of such complex natural products.
References
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PubChem. Cucurbitacin L. National Center for Biotechnology Information. [Link]
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Plant Archives. Cucurbitacin : A comprehension of nature's therapeutic bioactive compound. [Link]
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Kaushik, U., Aeri, V., & Mir, S. R. (2015). Cucurbitacins – An insight into medicinal leads from nature. Pharmacognosy Reviews, 9(17), 12. [Link]
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ResearchGate. Chemical structure of cucurbitan. [Link]
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Wikipedia. Cucurbitacin. [Link]
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ResearchGate. Molecular formulae and physical properties of cucurbitacins. [Link]
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Diva-Portal.org. Cucurbitacins in plant food. [Link]
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IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. cucurbitacin B. [Link]
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Merck. Cucurbitacin I, Cucumis sativus L. [Link]
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PubChem. Cucurbitacin I. National Center for Biotechnology Information. [Link]
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Wikipedia. Cucurbitacin E. [Link]
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PubChem. Cucurbitacin C. National Center for Biotechnology Information. [Link]
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